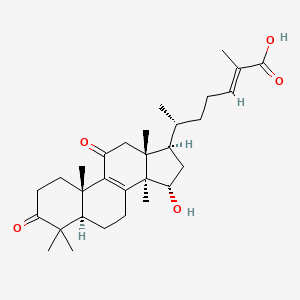
Ganolucidic Acid E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganolucidic Acid E is a triterpenoid compound isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum . This compound is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is part of a larger group of bioactive triterpenoids found in Ganoderma lucidum, which have been extensively studied for their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ganolucidic Acid E typically involves the extraction of triterpenoids from the fruiting bodies of Ganoderma lucidum. The process includes:
Extraction: Using solvents such as ethanol or methanol to extract triterpenoids from the dried fruiting bodies.
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advances in bioengineering and culturing techniques have improved the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Ganolucidic Acid E undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Ganolucidic Acid E has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ganolucidic Acid E involves multiple molecular targets and pathways:
Anti-Cancer Activity: this compound induces apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).
Anti-Inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Ganolucidic Acid E is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include:
Ganoderic Acids: Another group of triterpenoids from Ganoderma lucidum with similar pharmacological properties.
Lucidenic Acids: These compounds also exhibit anti-cancer, anti-inflammatory, and antioxidant activities but differ in their chemical structures and specific bioactivities.
Uniqueness: this compound stands out due to its potent anti-cancer activity and its ability to induce apoptosis in various cancer cell lines . Its unique structure contributes to its distinct pharmacological profile compared to other triterpenoids .
Properties
CAS No. |
114567-50-9 |
|---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-17(9-8-10-18(2)26(34)35)20-15-24(33)30(7)19-11-12-22-27(3,4)23(32)13-14-28(22,5)25(19)21(31)16-29(20,30)6/h10,17,20,22,24,33H,8-9,11-16H2,1-7H3,(H,34,35)/b18-10+/t17-,20-,22+,24+,28+,29-,30-/m1/s1 |
InChI Key |
XRBLVCACUHPHDE-NKRIBODASA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)


![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)
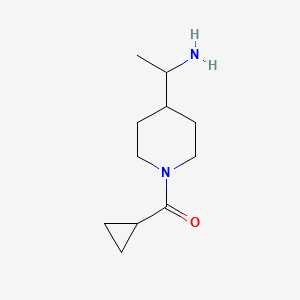
![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)

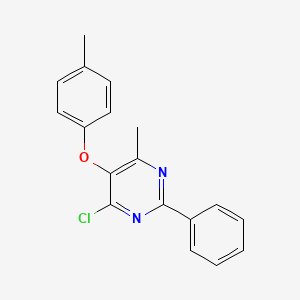

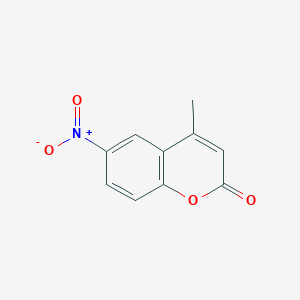

![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
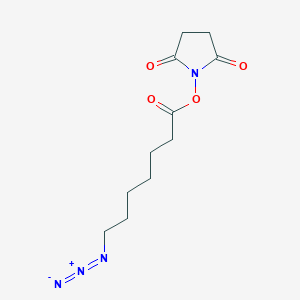
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
